molecular formula C21H21N3O B3859777 2-[(2-Methylphenyl)amino]-N'-[(1Z)-1-(naphthalen-2-YL)ethylidene]acetohydrazide

2-[(2-Methylphenyl)amino]-N'-[(1Z)-1-(naphthalen-2-YL)ethylidene]acetohydrazide

Cat. No.: B3859777
M. Wt: 331.4 g/mol
InChI Key: OWNZTZQVMNDGLL-KQWNVCNZSA-N
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Description

2-[(2-Methylphenyl)amino]-N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide is an organic compound that features a hydrazide functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound includes a naphthalene ring, which is known for its stability and aromatic properties, and a hydrazide group, which is often involved in forming hydrogen bonds and other interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)amino]-N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide typically involves the condensation of 2-methylphenylamine with naphthalen-2-yl ethylidene acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the condensation reaction, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may involve the use of catalysts to accelerate the reaction and reduce the overall production time.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)amino]-N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazide group into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction may produce amines.

Scientific Research Applications

2-[(2-Methylphenyl)amino]-N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and aromatic interactions.

    Materials Science: Its stable aromatic structure makes it a candidate for use in organic electronic materials and sensors.

    Biological Studies: The compound’s interactions with enzymes and proteins are of interest in understanding its potential biological activities.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)amino]-N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide involves its ability to form hydrogen bonds and π-π interactions with biological molecules. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The compound may also act as an inhibitor or activator of specific molecular pathways, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]-N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
  • 2-[(4-Chlorophenyl)amino]-N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide

Uniqueness

2-[(2-Methylphenyl)amino]-N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-(2-methylanilino)-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-15-7-3-6-10-20(15)22-14-21(25)24-23-16(2)18-12-11-17-8-4-5-9-19(17)13-18/h3-13,22H,14H2,1-2H3,(H,24,25)/b23-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNZTZQVMNDGLL-KQWNVCNZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C(/C)\C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-Methylphenyl)amino]-N'-[(1Z)-1-(naphthalen-2-YL)ethylidene]acetohydrazide
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2-[(2-Methylphenyl)amino]-N'-[(1Z)-1-(naphthalen-2-YL)ethylidene]acetohydrazide
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2-[(2-Methylphenyl)amino]-N'-[(1Z)-1-(naphthalen-2-YL)ethylidene]acetohydrazide
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2-[(2-Methylphenyl)amino]-N'-[(1Z)-1-(naphthalen-2-YL)ethylidene]acetohydrazide

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